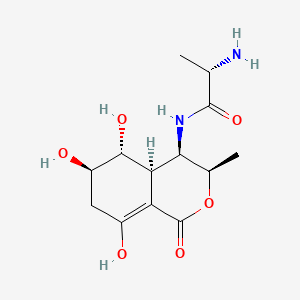
Actinobolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actinobolin is an antibiotic compound with the molecular formula C₁₃H₂₀N₂O₆ . It was first isolated in 1959 from cultures of the bacterium Streptomyces griseoviridus var. atrofaciens . This compound is known for its unique carbon skeleton and biological activity, although it has limited use as an antibiotic due to poor absorption through the stomach wall .
Preparation Methods
The synthesis of actinobolin has been a subject of interest due to its complex structure. Several synthetic routes have been developed:
Ohno’s Synthesis: This method involves a retrosynthetic analysis followed by a series of chemical reactions to construct the this compound molecule.
Kozikowski’s Synthesis: Another approach that uses a different retrosynthetic pathway and synthetic studies.
Danishefsky’s Synthesis: This method also involves retrosynthesis and a series of chemical reactions.
Weinreb’s Synthesis: A synthetic route that includes retrosynthesis and specific chemical transformations.
Fraser-Reid’s Synthesis: This method involves a detailed retrosynthetic analysis and subsequent synthesis.
Chemical Reactions Analysis
Actinobolin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include Raney Nickel , Lithium Aluminum Hydride , and Triethyl Orthoformate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Actinobolin has several scientific research applications:
Mechanism of Action
Actinobolin exerts its effects by inhibiting protein synthesis. It targets the ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to other antibiotics that target bacterial ribosomes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Actinobolin is often compared with bactobolin , another antibiotic with a similar structure. Bactobolin has shown enhanced antitumor activity compared to this compound and is also active against leukemias . The unique C-3 center of bactobolin presents special challenges in its synthesis, making it a compound of interest for synthetic chemists .
Other similar compounds include various antibiotics produced by Streptomyces species, which share structural and functional similarities with this compound .
Conclusion
This compound is a fascinating compound with a unique structure and diverse scientific research applications. Its complex synthesis and chemical reactivity make it a subject of ongoing interest in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
24397-89-5 |
|---|---|
Molecular Formula |
C13H20N2O6 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide |
InChI |
InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19)/t4-,5+,7+,9+,10-,11-/m0/s1 |
InChI Key |
PQVQBAAWCOTEBG-NSVWQLETSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]2[C@H]([C@@H](CC(=C2C(=O)O1)O)O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N |
Related CAS |
31327-55-6 (sulfate) 88549-75-1 (hydrochloride salt/solvate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


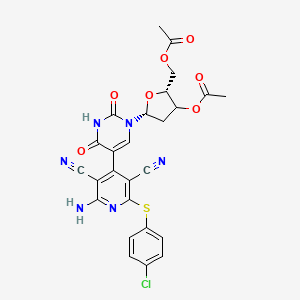
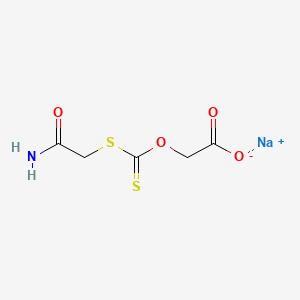
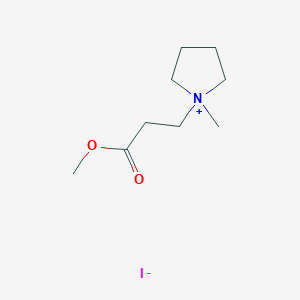
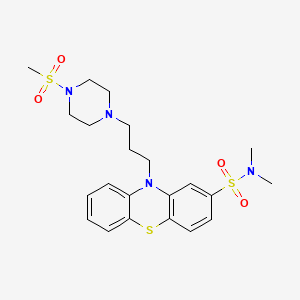
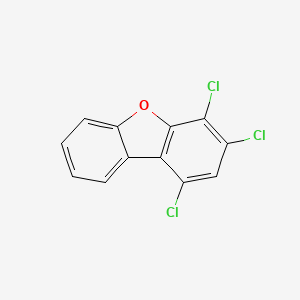
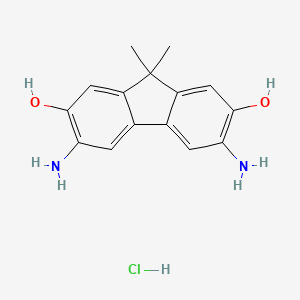
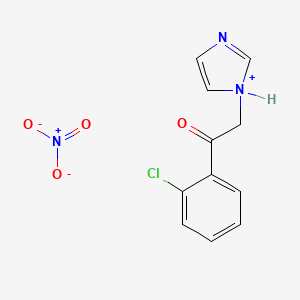
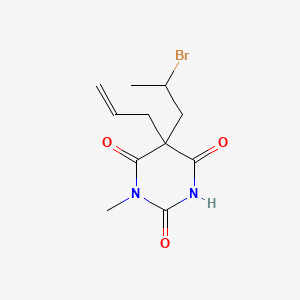
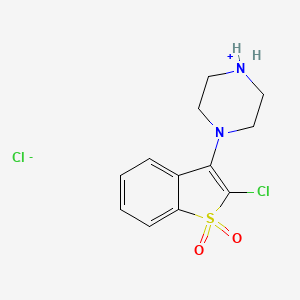
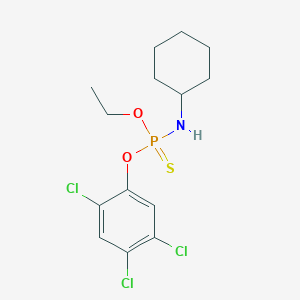
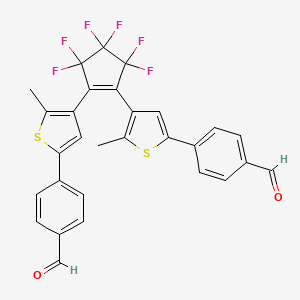


![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
